molecular formula C19H25N3O3 B4587835 methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B4587835
M. Wt: 343.4 g/mol
InChI Key: IGLRLDBMQFBTDQ-UHFFFAOYSA-N
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Description

Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.18959167 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity and Anticancer Potential

Research has demonstrated the potential of carboxamide derivatives of benzo[b][1,6]naphthyridines, a class of compounds that shares structural similarities with the specified chemical, for their cytotoxic activity against various cancer cell lines. These compounds have shown potent cytotoxic effects, with some exhibiting IC50 values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2003).

EGFR-TK Inhibition

Quinoxaline derivatives, related to the chemical , have been synthesized and evaluated for their EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase) inhibition and anticancer activity. These compounds have shown significant anti-proliferative effects against various cancer cell lines and strong EGFR inhibitory activity, suggesting their potential as promising anticancer agents with specific molecular targets (Ahmed et al., 2020).

Photovoltaic Properties

Studies on 4H-pyrano[3,2-c]quinoline derivatives have revealed their application in organic–inorganic photodiode fabrication. These compounds, when used as films in photodiodes, exhibited photovoltaic properties, showcasing their utility in the development of optoelectronic devices. The presence of specific substituents improved the diode parameters, underscoring the importance of chemical modifications to enhance performance (Zeyada et al., 2016).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of new 4H-pyrano[2,3-b]quinoline derivatives have been conducted, focusing on their ability to block acetylcholinesterase, mitigate cell calcium signals, and offer neuroprotection against calcium overload and free radicals. These findings suggest the therapeutic potential of these compounds in neuroprotective strategies (Marco-Contelles et al., 2006).

Properties

IUPAC Name

methyl 4-(2-ethylpyrazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-6-22-13(7-8-20-22)17-15(18(24)25-5)11(2)21-12-9-19(3,4)10-14(23)16(12)17/h7-8,17,21H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLRLDBMQFBTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.